molecular formula C9H17NO B13155178 1-Amino-1-cyclobutylpentan-2-one

1-Amino-1-cyclobutylpentan-2-one

Cat. No.: B13155178
M. Wt: 155.24 g/mol
InChI Key: FNADJNSFRVSQGK-UHFFFAOYSA-N
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Description

1-Amino-1-cyclobutylpentan-2-one is an organic compound with the molecular formula C9H17NO It is a cyclobutyl derivative, characterized by a cyclobutane ring attached to a pentanone backbone with an amino group at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-cyclobutylpentan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods typically require specific reaction conditions, such as the use of strong bases or catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The process would likely include steps for purification and quality control to ensure high purity and yield. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-cyclobutylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

1-Amino-1-cyclobutylpentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclobutylpentan-2-one involves its interaction with specific molecular targets and pathways The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    Cyclopentane: A five-membered ring cycloalkane.

    Cyclohexane: A six-membered ring cycloalkane.

Uniqueness

1-Amino-1-cyclobutylpentan-2-one is unique due to the presence of both a cyclobutyl ring and an amino group, which confer distinct chemical and physical properties. Its structure allows for specific interactions and reactivity that are not observed in simpler cycloalkanes.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-amino-1-cyclobutylpentan-2-one

InChI

InChI=1S/C9H17NO/c1-2-4-8(11)9(10)7-5-3-6-7/h7,9H,2-6,10H2,1H3

InChI Key

FNADJNSFRVSQGK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C1CCC1)N

Origin of Product

United States

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